molecular formula C6H8N4OS B8489225 5-amino-N-cyclopropyl-1,3,4-thiadiazole-2-carboxamide

5-amino-N-cyclopropyl-1,3,4-thiadiazole-2-carboxamide

Cat. No. B8489225
M. Wt: 184.22 g/mol
InChI Key: KXTRPCJDOPMVFE-UHFFFAOYSA-N
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Patent
US08304539B2

Procedure details

To a suspension of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (2 g, 11.55 mmol) in methanol (15 mL) was added cyclopropylamine (1.5 mL, 21.65 mmol). The mixture was stirred at room temperature for 1 h and at 40° C. for 1.5 h. Additional cyclopropylamine (2 mL) was added. After 3 h at 40° C., 1 h at 50° C. and 20 min at 70° C., the mixture was concentrated to half the volume, diluted with water (2.5 mL), heated to boil to give a clear solution and cooled to room temperature. The solid was filtered, washed with cold methanol, and dried to give 5-amino-N-cyclopropyl-1,3,4-thiadiazole-2-carboxamide as yellow crystals (1.52 g, 72% yield). MS (ES+) m/z: 185 (M+H); LC retention time: 0.87 min (analytical HPLC Method A).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:6][C:5]([C:7]([O:9]CC)=O)=[N:4][N:3]=1.[CH:12]1([NH2:15])[CH2:14][CH2:13]1>CO>[NH2:1][C:2]1[S:6][C:5]([C:7]([NH:15][CH:12]2[CH2:14][CH2:13]2)=[O:9])=[N:4][N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NN=C(S1)C(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C1(CC1)N
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
AMBIENT
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h and at 40° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 3 h at 40° C.
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
1 h at 50° C. and 20 min at 70° C., the mixture was concentrated to half the volume
Duration
20 min
ADDITION
Type
ADDITION
Details
diluted with water (2.5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
to give a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=NN=C(S1)C(=O)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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